molecular formula C15H19N3O5 B1609686 Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate CAS No. 264623-82-7

Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate

Cat. No.: B1609686
CAS No.: 264623-82-7
M. Wt: 321.33 g/mol
InChI Key: LRQAXLQLWDXRBZ-UHFFFAOYSA-N
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Description

Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate is a heterocyclic compound that belongs to the class of pyridopyrazines. This compound is characterized by its unique structure, which includes a pyrido[3,4-b]pyrazine core with acetyl and diethyl ester functional groups. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a suitable pyridine derivative with a hydrazine derivative, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a large scale while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The acetyl and ester groups can be substituted with other functional groups to create derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridopyrazine derivatives, such as:

  • Diethyl 6-acetyl-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione
  • 5,6-Diamino- and 5,6-dihydrazinofurazano[3,4-b]pyrazine

Uniqueness

Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate is unique due to its specific substitution pattern and the presence of both acetyl and diethyl ester groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

diethyl 6-acetyl-5,8-dihydropyrido[3,4-b]pyrazine-7,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-4-22-13(20)15(14(21)23-5-2)8-11-12(17-7-6-16-11)9-18(15)10(3)19/h6-7H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQAXLQLWDXRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=NC=CN=C2CN1C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432964
Record name Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264623-82-7
Record name Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1b (1.1 g, 2.36 mmol) in 40 mL THF was added NaH (170 mg, 4.25 mmol, 60% oil dispersion) under N2 and the solution was stirred for 30 min. The reaction was carefully quenched with water and extracted from sat NaHCO33× with EtOAc. The organic layers were dried with MgSO4, filtered, concentrated, and chromatographed on SiO2 using 75% EtOAc in hexane to give 640 mg of 1c as an HCl salt (85% yield). MS found: (M+H)+=322.
Name
1b
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate
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Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate
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Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate
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Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate
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Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate

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